2-(1-Ethoxycyclopropyl)acetic acid
Overview
Description
2-(1-Ethoxycyclopropyl)acetic acid is an organic compound with the molecular formula C7H12O3 It is characterized by the presence of an ethoxy group attached to a cyclopropyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxycyclopropyl)acetic acid typically involves the cyclopropanation of an appropriate precursor followed by functional group modifications. One common method includes the reaction of ethyl diazoacetate with an alkene to form the cyclopropane ring, followed by hydrolysis and esterification to introduce the ethoxy group and acetic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized catalysts and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethoxycyclopropyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium ethoxide (NaOEt) and other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Ethoxycyclopropyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Ethoxycyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The cyclopropyl ring and ethoxy group contribute to its unique reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylacetic acid: Lacks the ethoxy group, resulting in different chemical properties.
Ethyl cyclopropylacetate: Similar structure but with an ester functional group instead of acetic acid.
Cyclopropylmethanol: Contains a hydroxyl group instead of the acetic acid moiety.
Uniqueness
2-(1-Ethoxycyclopropyl)acetic acid is unique due to the presence of both the ethoxy group and the acetic acid functionality, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1-ethoxycyclopropyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(3-4-7)5-6(8)9/h2-5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKURPNEHBYPKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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